2-Propan-2-ylthiolane 1,1-dioxide
Description
2-Propan-2-ylthiolane 1,1-dioxide is a five-membered sulfur-containing heterocyclic compound (thiolane) featuring a sulfone group (1,1-dioxide) and an isopropyl substituent at the 2-position. The sulfone group imparts strong electron-withdrawing properties, influencing the compound’s reactivity and stability.
Properties
CAS No. |
17113-59-6 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-propan-2-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S/c1-6(2)7-4-3-5-10(7,8)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
XSRNRVDTABHHME-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCCS1(=O)=O |
Canonical SMILES |
CC(C)C1CCCS1(=O)=O |
Synonyms |
Thiophene, tetrahydro-2-(1-methylethyl)-, 1,1-dioxide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Ring Strain Effects: The four-membered 1,2-thiazetidine derivatives exhibit high ring strain, making them prone to hydrolysis (forming sulfonic acids) and nucleophilic attack by amines to yield sulfonamides . However, the sulfone group may still render it susceptible to hydrolysis under acidic or basic conditions. Nifurtimox’s six-membered thiazine ring provides lower strain, contributing to its stability in biological systems .
Electronic Effects :
- The sulfone group in all compounds acts as a strong electron-withdrawing moiety, polarizing adjacent bonds and facilitating nucleophilic substitution or elimination reactions. For example, thiazetidine derivatives form sulfonamides when exposed to amines .
- The fused aromatic system in 3-(propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide delocalizes electron density, further stabilizing the sulfone group .
Functional and Application Differences
Pharmacological Activity :
- Nifurtimox’s nitroheterocyclic structure enables redox cycling, generating cytotoxic radicals that target parasites, a mechanism critical for its antiparasitic activity .
- Thiazetidine-derived β-sulfonyl peptides may serve as protease inhibitors or peptide mimetics due to their hydrolytic lability and sulfonamide-forming capability .
- Material Science Potential: The aromatic benzothiazole dioxide () could find use in optoelectronic materials due to its rigid, conjugated structure . this compound’s isopropyl group may enhance solubility in organic solvents, making it a candidate for functionalized polymer precursors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

